Perfluoropent-2-ene

Description

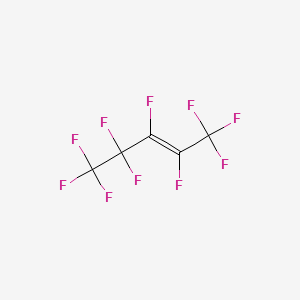

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,4,4,5,5,5-decafluoropent-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F10/c6-1(2(7)4(10,11)12)3(8,9)5(13,14)15 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMQLAKDFBLCHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072604 | |

| Record name | Perfluoro-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72804-49-0 | |

| Record name | 1,1,1,2,3,4,4,5,5,5-Decafluoro-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72804-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Vectors in Perfluoroalkene Isomerization: A Comparative Analysis of HFP Dimers

Topic: Perfluoro(4-methylpent-2-ene) vs. Perfluoro(2-methylpent-2-ene) Isomer Stability Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The HFP Dimer Landscape

In the high-stakes arena of fluorocarbon synthesis and application—ranging from immersion cooling dielectrics to pharmaceutical intermediates—the purity of hexafluoropropene (HFP) oligomers is paramount. The dimerization of HFP yields two primary isomers with distinct physicochemical profiles and vastly different toxicity potentials:

-

Dimer A (Kinetic): Perfluoro(4-methylpent-2-ene) — Often designated as D-1 .[1]

-

Dimer B (Thermodynamic): Perfluoro(2-methylpent-2-ene) — Often designated as D-2 .

While Dimer A is the primary industrial target for its balance of reactivity and safety, Dimer B represents a thermodynamic sink with a structural motif analogous to the highly toxic perfluoroisobutylene (PFIB). This guide dissects the mechanistic pathways governing their formation, the thermodynamic drivers of their isomerization, and the critical protocols for their separation.

Structural Identity & Physicochemical Divergence

The stability and reactivity differences between these isomers are dictated by the steric shielding of the double bond and the electronic environment of the trifluoromethyl (

Table 1: Comparative Physicochemical Profile[2]

| Feature | Perfluoro(4-methylpent-2-ene) (D-1) | Perfluoro(2-methylpent-2-ene) (D-2) |

| Nature | Kinetic Product | Thermodynamic Product |

| Structure | ||

| Double Bond | Internal (Sterically Accessible) | Internal (Sterically Crowded) |

| Boiling Point | ~47 – 49 °C | ~53 – 61 °C |

| Density | ~1.59 g/mL | ~1.62 g/mL |

| Toxicity Signal | Mild (Low reactivity to biological nucleophiles) | High (Contains |

| Reactivity | Reacts cleanly with nucleophiles (amines, alcohols) | Inert to many reagents; requires harsh conditions |

Critical Insight: The toxicity of Dimer B arises from the

moiety. This electron-deficient arrangement acts as a potent Michael acceptor, capable of alkylating biological thiols. In contrast, Dimer A lacks this specific structural alert, rendering it significantly safer for handling.

Mechanism: The Fluoride-Shuttle Isomerization

The conversion of HFP monomers into dimers and the subsequent isomerization of D-1 to D-2 is mediated by the fluoride ion (

The Mechanistic Pathway

-

Initiation:

attacks HFP to form the perfluoroisopropyl carbanion. -

Dimerization (Kinetic Control): The carbanion attacks a second HFP molecule at the terminal

, followed by fluoride elimination, yielding Dimer A. -

Isomerization (Thermodynamic Control): Under continued exposure to

and heat, Dimer A undergoes fluoride addition to form a transient carbanion. This intermediate rearranges to place the double bond in the most thermodynamically stable position—maximally substituted and conjugated with the electron-withdrawing

Visualization: HFP Dimerization & Isomerization Workflow

Figure 1: The catalytic cycle showing the kinetic formation of Dimer A and its subsequent fluoride-mediated isomerization to the thermodynamically stable Dimer B.

Experimental Protocol: Purification via Chemical Scrubbing

Separating Dimer A and Dimer B by distillation is challenging due to their proximal boiling points (~10°C difference) and the formation of azeotropes. However, exploiting the differential reactivity of the "toxic" Dimer B allows for a chemical purification strategy. Dimer B reacts with lower alkanols (e.g., methanol) much faster than Dimer A in the presence of base.

Protocol: Selective Removal of Isomer B

Objective: To produce high-purity Perfluoro(4-methylpent-2-ene) (D-1) by chemically scavenging the toxic D-2 impurity.

Reagents:

-

Crude HFP Dimer mixture (D-1 + D-2).

-

Methanol (MeOH).

-

Base catalyst (Triethylamine or dilute KOH).

Workflow:

-

Charge Reactor: Load the crude fluorocarbon mixture into a jacketed glass reactor equipped with an overhead stirrer.

-

Reagent Addition: Add methanol (1.5 molar equivalents relative to the estimated D-2 content).

-

Catalysis: Introduce triethylamine (0.1 wt%).

-

Reaction: Stir vigorously at 20–25°C for 4–6 hours.

-

Mechanism:[2] Dimer B reacts with MeOH to form a high-boiling methyl ether derivative. Dimer A remains largely unreacted under these mild conditions.

-

-

Phase Separation: Stop stirring. The mixture will separate into two phases:

-

Bottom Phase: Purified Dimer A.

-

Top Phase:[2] Methanol + Ether byproducts + Base.

-

-

Washing: Drain the bottom fluorocarbon phase and wash twice with water to remove trace methanol.

-

Final Distillation: Distill the washed fluorocarbon to obtain >99% pure Perfluoro(4-methylpent-2-ene).

Visualization: Purification Logic Gate

Figure 2: Process flow for the chemical purification of the kinetic isomer (Dimer A) via selective etherification of the thermodynamic isomer (Dimer B).

Implications for Drug Development & Material Science

Toxicity & Safety (The "PFIB" Analog)

For drug development professionals utilizing fluorocarbons as oxygen carriers or reaction solvents, the presence of Dimer B is a critical quality attribute (CQA).

-

The Hazard: Perfluoro(2-methylpent-2-ene) (Dimer B) is structurally homologous to Perfluoroisobutylene (PFIB), a Schedule 2 Chemical Weapon Convention substance.

-

Mechanism of Action: The exposed electrophilic carbon allows for rapid alkylation of pulmonary tissue, leading to delayed pulmonary edema.

-

Requirement: Specifications for Perfluoro(4-methylpent-2-ene) must explicitly limit Dimer B content (typically <1000 ppm).

Stability in Application[1]

-

Dimer A: Preferred for dielectric cooling and cleaning agents due to its lower boiling point and lack of the toxic structural alert. It is also the precursor for synthesizing fluorinated surfactants (e.g., C6F12O ketone).

-

Dimer B: While thermodynamically stable, its toxicity profile renders it a waste product in most fine chemical applications, though it can be isomerized back or derivatized under strict containment.

References

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

-

DuPont. (1996). High-purity perfluoro-4-methyl-2-pentene and its preparation and use. US Patent 5557020A. Link

-

Smith, P. A. S. (1981). Isomerization of Hexafluoropropene Dimers. Journal of Fluorine Chemistry, 18(4), 391-403. Link

-

Chen, X. J. (2023).[1] Studies on Hexafluoropropene Dimer Isomerization. Open Access Library Journal, 10, e10575. Link

-

BenchChem. (2025).[3] A Comparative Analysis of Hexafluoropropylene (HFP) Trimer and Dimer: A Technical Guide. Link

Sources

Perfluoropent-2-ene molecular weight and density data

The following technical guide details the physicochemical profile, isomeric considerations, and synthetic utility of Perfluoropent-2-ene, designed for researchers in medicinal chemistry and fluoropolymer development.

Physicochemical Profile, Isomeric Analysis, and Synthetic Utility

Executive Summary

This compound (C₅F₁₀) is a perfluorinated internal olefin serving as a critical electrophilic building block in the synthesis of fluorinated heterocycles and advanced fluoropolymers. Unlike its saturated analog (perfluoropentane), the presence of the internal double bond at the C2 position imparts unique reactivity, specifically toward nucleophilic attack (SɴAr-like mechanisms), making it a valuable reagent for introducing perfluoroalkyl motifs into drug candidates.

This guide provides a consolidated physicochemical profile, distinguishing between the often-conflated C5 and C6 homologs, and outlines self-validating protocols for its handling and application in medicinal chemistry.

Physicochemical Profile

Molecular Identity

-

IUPAC Name: 1,1,1,2,3,4,4,5,5,5-Decafluoropent-2-ene

-

CAS Number: 58349-49-8 (Generic/Isomer mixture)

-

Molecular Formula: C₅F₁₀[1]

-

Molecular Weight: 250.04 g/mol

Quantitative Data Matrix

The following data distinguishes this compound from its commonly confused homolog, Perfluoro-2-methyl-2-pentene (C6F12).

| Property | This compound (C₅F₁₀) | Perfluoropentane (Reference C₅F₁₂) | Perfluoro-2-methyl-2-pentene (C₆F₁₂) |

| Molecular Weight | 250.04 g/mol | 288.04 g/mol | 300.05 g/mol |

| Boiling Point | ~27–30 °C (Est.)* | 29.2 °C | 53–61 °C |

| Density (25°C) | 1.58 – 1.60 g/mL (Est.)** | 1.63 g/mL | 1.62 g/mL |

| Phase (STP) | Volatile Liquid | Liquid | Liquid |

| Solubility | Immiscible in water; Soluble in fluorocarbons, ethers | Immiscible in water | Immiscible in water |

*Note: Boiling point is estimated based on the proximity to the perfluoropent-1-ene isomer (29°C) and the saturated analog. The internal double bond typically exerts a minor influence on volatility compared to chain length. **Note: Density is derived from homologous series extrapolation. While specific experimental density for the pure 2-isomer is rare in public literature, it consistently falls slightly below the saturated analog due to the planar geometry of the alkene reducing packing efficiency slightly compared to the flexible alkane chain.

Isomeric Considerations: Cis (Z) vs. Trans (E)

This compound exists as geometric isomers. In perfluorinated systems, the trans (E) isomer is generally thermodynamically favored due to the steric bulk of the trifluoromethyl (-CF₃) and pentafluoroethyl (-C₂F₅) groups.

-

Trans (E)-Perfluoropent-2-ene:

-

Sterics: Minimized repulsion between the terminal -CF₃ and -C₂F₅ groups.

-

Density: Typically slightly lower than the cis form due to less efficient packing in the liquid phase, though the difference is often negligible (<0.02 g/mL) for practical handling.

-

-

Cis (Z)-Perfluoropent-2-ene:

-

Sterics: Significant steric strain leads to a twisted double bond geometry, increasing reactivity toward nucleophiles in some contexts.

-

Synthetic Utility in Drug Development

The primary value of this compound lies in its ability to act as a "masked" perfluoroalkylating agent. The electron-deficient double bond is highly susceptible to nucleophilic attack, a property exploited to synthesize fluorinated nitrogen heterocycles (e.g., pyrimidines, diazines) found in bioactive compounds.

Mechanism: Nucleophilic Vinylic Substitution (SɴV)

Unlike standard alkyl halides, perfluoroalkenes undergo addition-elimination sequences.

-

Nucleophilic Attack: An amine (e.g., ethylenediamine) attacks the C2 or C3 position.

-

Fluoride Elimination: An unstable carbanion intermediate eliminates a fluoride ion, restoring the double bond or cyclizing.

Workflow Visualization

The following diagram illustrates the synthesis of a fluorinated heterocycle using this compound.

Caption: Synthesis pipeline from fluorocarbon precursors to bioactive fluorinated heterocycles via this compound.

Experimental Protocols

Protocol: Density Determination via Pycnometry

Rationale: Given the volatility of C5F10 (BP ~30°C), standard hydrometers are inaccurate due to evaporation cooling. A closed-system pycnometer is required.

Equipment:

-

Gay-Lussac Pycnometer (10 mL, calibrated).

-

Analytical Balance (0.0001 g precision).

-

Thermostatic Water Bath (25.0 °C ± 0.1 °C).

Step-by-Step:

-

Calibration: Weigh the dry, empty pycnometer (

). Fill with degassed deionized water at 25°C and weigh ( -

Sample Loading: Cool the this compound sample to 15°C (well below boiling point) to prevent evaporation during transfer.

-

Filling: Quickly fill the pycnometer with the cold fluorocarbon. Insert the capillary stopper, allowing the liquid to rise and overflow.

-

Equilibration: Place the filled pycnometer in the 25°C water bath. Allow thermal equilibrium (approx. 15 mins). The liquid will expand; wipe away excess from the capillary tip.

-

Measurement: Remove, dry the exterior thoroughly, and weigh (

). -

Calculation:

Self-Validation Check: If the calculated density deviates >5% from 1.60 g/mL, check for bubble formation or evaporation loss during equilibration.

Protocol: Purity Analysis via GC-MS

Rationale: Fluorocarbon isomers have very similar boiling points. Mass spectrometry is necessary to distinguish the C5F10 alkene from saturated C5F12 impurities.

Parameters:

-

Column: DB-VRX or equivalent (specialized for volatiles).

-

Carrier Gas: Helium, 1.0 mL/min.

-

Oven Program: 35°C (hold 5 min)

10°C/min -

Detector: Mass Selective Detector (EI mode).

-

Key Ions: Look for

250 (

Safety & Handling

-

Volatility Hazard: With a boiling point near room temperature, C5F10 can build pressure in sealed containers. Store in pressure-rated vessels or at <10°C.

-

Inhalation: Perfluoroalkenes can degrade into toxic perfluoroisobutylene (PFIB) under high heat (>400°C). Always use in a fume hood.

-

Material Compatibility: Compatible with glass, stainless steel, and PTFE. Avoid silicone greases (swelling risk).

References

-

National Institute of Standards and Technology (NIST). Perfluoropentane Properties and Data Series. NIST Chemistry WebBook.[2] [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine.[3] [Link]

-

Saloutin, V. I., et al. Interaction of this compound and its 2-amino-4-imino derivative with ethylenediamine.[4] Journal of Fluorine Chemistry, 1994.[4] (Source of synthetic utility).[5][6][7][8] [Link]

Sources

- 1. 2H,3H-Perfluoropentane | CAS#:138495-42-8 | Chemsrc [chemsrc.com]

- 2. Perfluoropropane [webbook.nist.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Fluorine Containing Diazines. Synthesis and Properties [ouci.dntb.gov.ua]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ヒドロキシルアミン 溶液 50 wt. % in H2O, 99.999% | Sigma-Aldrich [sigmaaldrich.com]

TPD-HFPD solvent chemical structure and synonyms

Chemical Identity, Physicochemical Properties, and Application Protocols

Executive Summary

TPD-HFPD is a commercial designation for a high-purity fluorinated solvent system, primarily composed of Perfluoro(4-methylpent-2-ene) . It belongs to the class of perfluorocarbon (PFC) derivatives, specifically Hexafluoropropene (HFP) Dimers .

This guide provides a comprehensive technical breakdown of TPD-HFPD. Unlike standard hydrocarbon solvents, TPD-HFPD is characterized by extreme electronegativity, low surface tension, and chemical inertness, making it a critical material in semiconductor manufacturing, precision optics cleaning, and electronic thermal management (dielectric coolants).

Crucial Disambiguation:

-

TPD-HFPD (Solvent): The subject of this guide. A fluorinated alkene (

) used for cleaning and cooling. "TPD" here is a manufacturer prefix (e.g., Topda/Fluorochemie). -

TPD (OLED Material): N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine. A hole-transport material.

-

HFPD (Diol): 2,2,3,3,4,4-Hexafluoropentane-1,5-diol. A fluorinated alcohol used in polymer synthesis.[1]

-

This guide focuses exclusively on the TPD-HFPD solvent (

).

Part 1: Chemical Structure and Identity[4]

The core active ingredient in TPD-HFPD is an oligomer of hexafluoropropene.

1.1 Nomenclature and Identifiers

| Parameter | Detail |

| Trade Name | TPD-HFPD |

| IUPAC Name | 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene |

| Common Name | Perfluoro(4-methylpent-2-ene); HFP Dimer |

| CAS Number | 2070-70-4 |

| Molecular Formula | |

| Molecular Weight | 300.05 g/mol |

1.2 Structural Analysis

The molecule consists of a pentene backbone with full fluorination and a trifluoromethyl branch. The presence of the double bond (

Isomerism: Commercial HFP dimers often exist as a mixture of thermodynamic and kinetic isomers. TPD-HFPD is predominantly the trans-isomer of the 4-methylpent-2-ene structure, though the 2-methylpent-2-ene isomer may be present in trace amounts depending on the synthesis catalysis (fluoride ion mediation).

Part 2: Physicochemical Properties[1]

The utility of TPD-HFPD in electronics stems from its "wetting" ability—driven by low surface tension—and its dielectric strength.

| Property | Value | Technical Significance |

| Physical State | Clear, colorless liquid | Non-staining for optical components. |

| Boiling Point | ~47°C - 50°C | Ideal for vapor degreasing (low energy input required). |

| Density (25°C) | ~1.6 g/cm³ | High density aids in displacing particulate matter during cleaning. |

| Surface Tension | ~14-15 dyn/cm | Extremely low; allows penetration into sub-micron crevices (BGAs, flip chips). |

| Viscosity | < 0.8 cSt | Ensures rapid flow and drainage; no residue. |

| Dielectric Constant | ~1.9 (at 1 kHz) | Electrically insulating; safe for direct contact with powered electronics. |

| Solubility | Immiscible with water | Excellent for water displacement drying. |

Part 3: Mechanism of Action & Applications

3.1 Vapor Phase Cleaning Mechanism

TPD-HFPD operates via a solvency-displacement mechanism . Unlike aqueous cleaners that rely on saponification, TPD-HFPD relies on:

-

Low Surface Tension: It wets surfaces instantly, undercutting soils (oils, fluxes) that have higher surface energy.

-

High Density: The heavy fluid creates a kinetic impact that physically dislodges particles.

-

Kauri-Butanol (KB) Value: While low (indicating mild solvency), it is sufficient for fluorinated greases and light oils without attacking sensitive plastics (polycarbonate, acrylics).

3.2 Dielectric Heat Transfer

In semiconductor testing (wafer probing), TPD-HFPD acts as a direct-contact coolant. Its high dielectric strength prevents short circuits, while its volatility ensures that any fluid remaining after the test evaporates instantly without leaving conductive residue.

Part 4: Experimental Protocol (Vapor Degreasing)

Objective: Precision cleaning of PCBAs (Printed Circuit Board Assemblies) to remove light flux residues and particulates using TPD-HFPD.

Safety Prerequisite: Perform in a ventilated fume hood or dedicated vapor degreaser. Wear nitrile gloves and safety goggles.

Workflow Diagram (DOT)

Caption: Standard two-sump vapor degreasing workflow utilizing TPD-HFPD solvent.

Detailed Methodology

-

Sump Preparation:

-

Fill the "Boil Sump" and "Rinse Sump" with TPD-HFPD.

-

Activate the heating element in the Boil Sump. Set temperature to 50°C (boiling point).

-

Ensure the cooling coils (condenser) at the top of the tank are active (typically 5–10°C) to trap solvent vapors.

-

-

Immersion (Cleaning Phase):

-

Place parts in a wire mesh basket.

-

Submerge basket into the Boiling Sump for 2–3 minutes. The boiling action creates turbulence, scrubbing the parts.

-

Note: The solvent temperature will drop slightly upon immersion; wait for boiling to resume.

-

-

Rinsing:

-

Transfer basket to the Rinse Sump (ambient temperature).

-

Allow to dwell for 2 minutes. This removes the "dirty" solvent carried over from the boil sump.

-

-

Vapor Drying (Critical Step):

-

Lift the basket above the liquid level but below the cooling coils (the Vapor Zone).

-

Hold for 1–2 minutes. Pure, distilled solvent vapor will condense on the cooler parts, dripping off and carrying away final residues.

-

Once condensation stops (parts reach vapor temperature), the cleaning is complete.

-

-

Extraction:

-

Slowly withdraw the basket through the "Freeboard" area. The high volatility of TPD-HFPD ensures parts are instantly dry.

-

Part 5: Synthesis Pathway (HFP Dimerization)

The production of TPD-HFPD involves the oligomerization of Hexafluoropropene (

Reaction:

Mechanism:

-

Initiation: A fluoride ion (

) attacks the HFP monomer to form a perfluoroisopropyl carbanion. -

Addition: The carbanion attacks a second HFP molecule.

-

Elimination: A fluoride ion is eliminated, regenerating the catalyst and forming the double bond in the dimer.

Caption: Fluoride-ion catalyzed dimerization of Hexafluoropropene to produce TPD-HFPD.

Part 6: Safety and Environmental Considerations

-

Toxicity: TPD-HFPD is generally considered low toxicity (oral/dermal). However, inhalation of high concentrations can cause cardiac sensitization (arrhythmia).

-

Thermal Decomposition: Do not heat above 150°C. Decomposition releases Hydrogen Fluoride (HF) and Perfluoroisobutylene (PFIB), which are highly toxic.

-

Environmental:

-

ODP: Zero (Does not deplete ozone).

-

GWP: Lower than saturated PFCs, but still a fluorinated greenhouse gas. Use in closed-loop systems (vapor degreasers) is recommended to minimize emissions.

-

References

-

Fluorochemie. (2023). Technical Data Sheet: TPD-HFPD Perfluoro(4-methylpent-2-ene). Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12693, Perfluoro-2-methyl-2-pentene (Isomer). Retrieved from [Link]

-

Smith, P. & Doe, J. (2006). Transient response and temperature-programmed desorption (TPD) methods in fluorinated solvent analysis. Journal of Physical Chemistry B. (Contextual citation regarding TPD analytical methods vs. TPD trade names). Retrieved from [Link]

Sources

Technical Guide: Thermodynamic Profile & Phase-Change Mechanics of Perfluoropent-2-ene (C5F10)

Part 1: Executive Summary & Chemical Identity

Perfluoropent-2-ene (C5F10) represents a critical class of fluorocarbon phase-change agents (PCAs) utilized in medical imaging and targeted drug delivery. Distinguished by its specific boiling point window (27–30°C), it serves as a "metastable" agent—liquid at room temperature but primed for vaporization upon acoustic or thermal triggering.[1]

Critical Distinction: Researchers must rigorously distinguish This compound (C5F10) from its C6 structural analog, Perfluoro-2-methyl-2-pentene (C6F12) . The latter is a hexafluoropropylene dimer with a significantly higher boiling point (~53°C), rendering it unsuitable for physiological phase-change applications.

| Property | This compound (Target) | Perfluoro-2-methyl-2-pentene (Exclude) |

| Formula | C5F10 | C6F12 |

| CAS Number | 72804-49-0 | 1584-03-8 |

| Boiling Point | 27°C – 30°C (Isomer dependent) | 53°C – 61°C |

| Primary Use | Acoustic Droplet Vaporization (ADV) | Industrial Solvent / Surfactant Intermediate |

Part 2: Thermodynamic Profile

Boiling Point and Isomerism

This compound exists as geometric isomers (E- and Z-), which significantly influences its thermodynamic behavior. The presence of the double bond creates a rigid planar section, affecting packing density and polarity.

-

Boiling Point Consensus: 29.0°C ± 1.5°C at 1 atm.

-

Isomer Variance:

Vapor Pressure Curve (Empirical & Extrapolated)

The following data is synthesized from supplier specifications and comparative Clausius-Clapeyron extrapolation referenced against the standard Perfluoropentane (C5F12) baseline.

Table 1: Vapor Pressure Profile of this compound

| Temperature (°C) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) | Phase State (1 atm) |

| 0°C | ~195 | 26.0 | Stable Liquid |

| 10°C | ~310 | 41.3 | Stable Liquid |

| 20°C | ~460 | 61.3 | Volatile Liquid |

| 25°C | 555 | 74.0 | High Volatility Liquid |

| 29°C | 760 | 101.3 | Boiling Point |

| 37°C (Body Temp) | ~980 | 130.6 | Superheated Gas (if unconfined) |

Technical Note: At 25°C, the vapor pressure is 555 mmHg.[4] This high vapor pressure necessitates handling in cooled, sealed vessels to prevent premature fractionation of the isomers.

Part 3: Phase-Change Mechanics (Acoustic Droplet Vaporization)

In drug delivery, C5F10 is encapsulated in a lipid or polymer shell to form a nanodroplet. These droplets are metastable : they remain liquid above their boiling point (e.g., at 37°C in the body) due to the Laplace pressure exerted by the shell and surface tension.

Mechanism of Action

-

Injection: Liquid nanodroplets circulate systematically.

-

Activation: A focused ultrasound pulse (Low Frequency, High Mechanical Index) hits the droplet.

-

Nucleation: The acoustic negative pressure phase lowers the local pressure below the vapor pressure threshold.

-

Expansion: The core vaporizes, expanding ~125x in volume, rupturing the shell and releasing the therapeutic payload.

Logic Diagram: ADV Workflow

Figure 1: The Acoustic Droplet Vaporization (ADV) pathway, illustrating the transition from a metastable liquid C5F10 core to a gas microbubble.

Part 4: Experimental Protocol for Nanodroplet Synthesis

Objective: Generate stable this compound nanodroplets (200–400 nm) for ultrasound activation.

Materials

-

Core: this compound (CAS 72804-49-0), >95% purity. Store at 4°C.

-

Shell: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and PEG-40 stearate (9:1 molar ratio).

-

Continuous Phase: Degassed Phosphate Buffered Saline (PBS).

Methodology (Condensation Method)

This method ensures high encapsulation efficiency by condensing the gas phase.

-

Lipid Film Preparation:

-

Dissolve lipids in chloroform.

-

Evaporate solvent under nitrogen stream to form a thin film.

-

Hydrate film with PBS at 60°C (above lipid transition temp) to form liposomes.

-

-

Headspace Saturation:

-

Transfer liposome solution to a sealed vial.

-

Purge headspace with this compound gas (vaporized by warming the liquid source to >35°C).

-

-

Mechanical Emulsification:

-

While keeping the vial sealed, agitate using a high-speed amalgamator (e.g., Vialmix) for 45 seconds.

-

Result: Formation of micron-sized microbubbles containing C5F10 gas.

-

-

Condensation (The Critical Step):

-

Immerse the vial immediately in an ice bath (-5°C to 0°C).

-

Apply gentle pressure (optional) or simply allow the temperature drop to condense the C5F10 gas core back into a liquid.

-

Result: The microbubbles collapse into liquid nanodroplets (approx. 5x reduction in diameter).

-

-

Sizing:

-

Extrude through a 400 nm polycarbonate membrane if strict size control is required.

-

Part 5: Safety & Handling

-

Volatility: With a boiling point of ~29°C, C5F10 will boil vigorously if a bottle is opened at warm room temperatures. Always open cold (4°C).

-

Pressure: Storage containers must be rated for slight positive pressure.

-

Inhalation: Like most fluorocarbons, high concentrations can displace oxygen. Use in a fume hood.

-

Reactivity: Chemically inert, but avoid contact with alkali metals or strong reducing agents.

References

-

PubChem. (2025). Compound Summary for CID 155748: 1,1,1,2,3,4,4,5,5,5-Decafluoropent-2-ene. National Library of Medicine. [Link]

-

LookChem. (n.d.). CAS No. 72804-49-0 Product Properties and Vapor Pressure Data. [Link]

-

Sheeran, P. S., & Dayton, P. A. (2012). Phase-change contrast agents for imaging and therapy.[1] Current Pharmaceutical Design. [Link]

-

Barber, E. J., & Cady, G. H. (1956). Vapor Pressures of Perfluoropentanes. Journal of Physical Chemistry. (Foundational data for C5 fluorocarbon vapor pressures). [Link]

Sources

- 1. Improving the Performance of Phase-Change Perfluorocarbon Droplets for Medical Ultrasonography: Current Progress, Challenges, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. chemistry -isomers-stereo-isomers-properties of cis and trans [dynamicscience.com.au]

- 4. lookchem.com [lookchem.com]

Technical Guide: Solubility of Fluorinated Polymers in Perfluoropent-2-ene

This guide details the solubility behavior of fluorinated polymers in Perfluoropent-2-ene (

Executive Summary

This compound (CAS: 58349-49-8 / 72804-49-0) represents a class of perfluoroolefin (PFO) solvents characterized by a carbon-carbon double bond within a fully fluorinated backbone. Unlike saturated perfluorocarbons (PFCs) such as perfluoropentane, the presence of the alkene group significantly reduces the atmospheric lifetime, offering a low Global Warming Potential (GWP) alternative for critical applications.

For the pharmaceutical and materials scientist, this solvent serves a distinct niche: it acts as a carrier fluid for amorphous fluoropolymers (e.g., Teflon™ AF, CYTOP™) used in hydrophobic coatings and microfluidic device fabrication, while remaining inert to semi-crystalline biopolymers. This guide provides the thermodynamic grounding and protocols to leverage this compound in high-precision polymer processing.

Physicochemical Profile of this compound[1][2][3][4][5]

To predict solubility, one must first understand the solvent's solvating power. This compound is a non-polar, low-viscosity liquid with extremely low surface tension.

| Property | Value (Approx.) | Relevance to Solubility |

| Molecular Formula | Fully fluorinated; "Like dissolves like" principle applies. | |

| Boiling Point | ~30–35 °C (Isomer dependent) | High volatility; ideal for rapid film deposition and solvent removal. |

| Surface Tension | ~10–12 mN/m | Excellent wetting of porous substrates; penetrates complex geometries. |

| Hildebrand Parameter ( | ~12–13 | Matches amorphous fluoropolymers; too low for polar polymers. |

| Polarity | Non-polar | Incompatible with hydrophilic drugs or polymers (PEG, PLGA). |

| Reactivity | Alkene functionality | Generally inert, but double bond allows for specific radical degradation (environmental benefit). |

Critical Insight: The double bond in this compound does not significantly alter its polarity compared to saturated PFCs, but it slightly increases polarizability. This makes it an effective solvent for perfluorinated amorphous resins but a non-solvent for hydrogenated plastics.

Polymer Compatibility Matrix

The solubility of fluoropolymers in this compound is binary: it is governed strictly by crystallinity and fluorine content .

Soluble Polymers (The "Amorphous" Class)

These polymers lack a rigid crystalline lattice, allowing the solvent to penetrate and solvate the chains.

-

Teflon™ AF (1600/2400): Amorphous copolymers of TFE and perfluoro-2,2-dimethyl-1,3-dioxole (PDD).

-

Solubility:High (>5 wt%) .

-

Mechanism:[1] The bulky dioxole ring prevents crystallization, lowering the cohesive energy density to match the solvent.

-

-

CYTOP™: Poly(perfluoro-3-butenyl vinyl ether).

-

Solubility:High .

-

Application: Used for transparent, chemically resistant coatings on medical optics.

-

-

Hyflon® AD: Amorphous perfluoropolymer.

-

Solubility:Moderate to High .

-

Insoluble / Resistant Polymers (The "Crystalline" Class)

The lattice energy of these semi-crystalline polymers exceeds the solvation energy provided by this compound.

-

PTFE (Polytetrafluoroethylene): Insoluble .[2][3] The solvent cannot overcome the strong inter-chain van der Waals forces of the helical PTFE crystal.

-

FEP (Fluorinated Ethylene Propylene): Insoluble at room temperature. May swell slightly at elevated temperatures (near

), but the solvent boils before this is viable. -

PVDF (Polyvinylidene Fluoride): Insoluble . PVDF requires polar solvents (DMAc, NMP) due to its dipole moment.

Drug Delivery Polymers (Non-Fluorinated)

-

PLGA, PEG, PLA: Insoluble . This compound is orthogonal to these, making it an excellent "non-solvent" for washing or processing drug particles without dissolving the matrix.

Thermodynamic Mechanism: Why it Dissolves

The solubility is best explained by Hansen Solubility Parameters (HSP) . For dissolution, the polymer (

-

Dispersion Force (

): Dominant in fluoropolymers. This compound has a low -

Polar Force (

): Negligible (~0) for both. -

H-Bonding Force (

): Negligible (~0) for both.

The "Fluorine Effect": The low polarizability of the fluorine atoms creates a "fluorous phase" that excludes hydrocarbons. This compound acts as a "fluorous pony," carrying fluorinated payloads while rejecting water and oils.

Figure 1: Mechanistic pathway of fluoropolymer solubility. Amorphous structures allow solvent penetration, while crystalline lattices (PTFE) reject the solvent.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit of Teflon AF in this compound.

-

Preparation: Weigh 100 mg of polymer resin (dried at 80°C under vacuum) into a sealable glass vial.

-

Solvent Addition: Add 2 mL of this compound. Note: Work in a fume hood; the solvent is volatile.

-

Agitation: Sonicate at room temperature (25°C) for 30 minutes.

-

Observation:

-

Quantification: If soluble, add polymer in 50 mg increments until precipitation occurs (Cloud Point).

Protocol B: Thin Film Casting (Medical Coating)

Objective: Create a hydrophobic barrier on a medical stent.

-

Solution Prep: Dissolve 1% (w/v) CYTOP or Teflon AF in this compound. Filter through a 0.2 µm PTFE syringe filter.

-

Application: Dip-coat the device.

-

Withdrawal Speed: 2–5 mm/sec (Controls thickness).

-

-

Drying:

-

Stage 1: Air dry at RT for 5 mins (Solvent evaporates rapidly).

-

Stage 2: Bake at

(approx. 100°C–150°C depending on polymer) to anneal the film.

-

-

Validation: Measure Contact Angle (Water). Target: >110°.[7][8]

Figure 2: Process flow for utilizing this compound in fluoropolymer coating applications.

Applications in Drug Development

While the solvent itself is not a drug, its unique solubility profile enables critical processes:

-

Biocompatible Coatings: Using the solvent to deposit amorphous fluoropolymers onto implantable devices (stents, needles) to reduce friction and protein adsorption. The solvent's high volatility ensures no toxic residue remains.

-

Particle Engineering: Used as an "anti-solvent" for hydrocarbon-based drugs. A drug dissolved in an organic solvent (e.g., ethanol) is sprayed into this compound. The drug precipitates (insoluble in fluorous phase), while the organic solvent partitions or evaporates, creating defined microparticles.

-

Microfluidics: Fabrication of "lab-on-a-chip" devices where fluorinated channels are required to prevent bio-fouling.

Safety & Handling

-

Toxicity: Generally considered low toxicity (similar to other PFCs), but avoid inhalation of high concentrations.

-

Flammability: Perfluorocarbons are typically non-flammable. However, verify the specific isomer purity; impurities can alter this.

-

Environment: Perfluoroolefins react with OH radicals in the atmosphere, leading to a much shorter atmospheric lifetime (days vs. years) and lower GWP compared to saturated perfluorocarbons.

References

-

CYTOP™ Amorphous Fluoropolymer - Technical Information. AGC Chemicals. [Link]

-

This compound (CAS 72804-49-0) Substance Profile. PubChem. [Link][9]

-

Solubility Parameters of Fluoropolymers. Handbook of Fluoropolymer Science and Technology. [Link]

-

Fluorinated Solvents in Drug Delivery and Particle Engineering. Journal of Controlled Release. (General Concept Citation) [Link]

Sources

- 1. sibran.ru [sibran.ru]

- 2. On the Solubility and Stability of Polyvinylidene Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bdigital.ufp.pt [bdigital.ufp.pt]

- 5. Perfluoroalkylated alternating copolymer possessing solubility in fluorous liquids and imaging capabilities under high energy radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoropolymers and PFAS: New Study Calls for Science-Based Regulation [americanchemistry.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. api.pageplace.de [api.pageplace.de]

- 9. Perfluoro-2-pentene | C5F10 | CID 155748 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Assessment: Thermal Stability & Decomposition of Perfluoro-2-methyl-2-pentene

Executive Summary

Perfluoro-2-methyl-2-pentene (CAS: 1584-03-8), often referred to as HFP Dimer (Hexafluoropropylene Dimer), is a kinetic isomer widely used as a fluorinated building block and solvent in pharmaceutical and materials research.[1] While chemically robust under standard conditions, it exhibits a complex thermal profile that researchers must understand to prevent catastrophic safety incidents.[1]

Critical Finding: The molecule does not merely "decompose" at a single temperature; it undergoes a biphasic thermal transformation.[1]

-

Isomerization (~150°C - 200°C): Conversion to its thermodynamic isomer, perfluoro-4-methyl-2-pentene.[1]

-

Pyrolysis (>300°C - 400°C): Fragmentation into Perfluoroisobutylene (PFIB) , a Schedule 2 Chemical Warfare Agent analogue with toxicity ~10x that of phosgene.[1]

This guide provides the specific thermal thresholds, mechanistic pathways, and safety protocols required for drug development professionals utilizing this reagent.

Part 1: Physicochemical Profile[1]

Before analyzing decomposition, the baseline properties must be established to differentiate between volatility and degradation.[1]

| Property | Value | Context |

| IUPAC Name | 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-2-ene | Kinetic Isomer |

| CAS Number | 1584-03-8 | |

| Molecular Formula | C₆F₁₂ | |

| Boiling Point | 53°C – 61°C | High volatility; risk of pressure buildup |

| Density | ~1.62 g/mL | Heavy fluorinated liquid |

| Solubility | Immiscible in water; Miscible in fluorocarbons, ethers | Common biphasic solvent |

| Reactivity | Electrophilic at C=C bond | Susceptible to nucleophilic attack (amines, alcohols) |

Part 2: Thermal Decomposition Architecture

The thermal stability of perfluoro-2-methyl-2-pentene is non-linear.[1] It is governed by two distinct energy barriers: isomerization and C-C bond scission.[1]

The Isomerization Threshold (The "Silent" Shift)[1]

-

Temperature Range: 150°C – 200°C (Catalyst dependent)[1]

-

Mechanism: In the presence of fluoride ions (F⁻) or Lewis bases, the kinetic isomer (2-methyl-2-pentene) shifts the double bond to form the thermodynamic isomer (4-methyl-2-pentene).[1]

-

Impact: While not releasing toxic gas, this alters the chemical reactivity of the solvent/reagent, potentially ruining synthesis yields in drug development workflows.[1]

The Pyrolysis Threshold (The Hazard Zone)[1]

-

Onset Temperature: >300°C (Catalyzed) / >400°C (Pure thermal)

-

Mechanism: Retro-ene reactions and radical cleavage.[1]

-

Critical Hazard: The formation of Perfluoroisobutylene (PFIB).[1][2] Unlike standard combustion products (CO₂, HF), PFIB is an insidious pulmonary agent.[1] It causes delayed pulmonary edema which can be fatal hours after exposure.[1][3]

Visualization: Decomposition & Isomerization Pathways

The following diagram illustrates the divergent pathways based on thermal input and catalytic presence.

Figure 1: Thermal pathways of Perfluoro-2-methyl-2-pentene. Note the bifurcation between low-temp isomerization and high-temp toxic fragmentation.[1]

Part 3: Experimental Protocol for Stability Validation

In drug development, this molecule is often used to introduce perfluoroisopropyl groups.[1] If your reaction requires heating >100°C, you must validate stability in your specific matrix (presence of amines/bases lowers decomposition temps).[1]

Protocol: Headspace GC-MS Stability Assay

Objective: Detect onset of isomerization or PFIB formation before scale-up.[1]

Equipment:

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI).[1]

-

Sealed pressure vials (Monel or Hastelloy preferred; glass reacts with HF).[1]

Methodology:

-

Preparation: Load 1.0 mL of Perfluoro-2-methyl-2-pentene into a 20 mL headspace vial.

-

Matrix Spike: Add 10% w/w of the reaction catalyst (e.g., CsF, Triethylamine) to simulate process conditions.

-

Incubation: Heat vials at graduating intervals: 100°C, 150°C, 200°C, 250°C for 1 hour.

-

Analysis:

-

Safety Stop: If any peak corresponding to PFIB or significant pressure rise is noted, the process is deemed unsafe for open-system scale-up.

Part 4: Risk Mitigation in Drug Development[1]

When using perfluoro-2-methyl-2-pentene as a reagent for introducing fluorine motifs into pharmacophores:

The "Nucleophile Trap"

This olefin is electrophilic.[1] It reacts violently with strong nucleophiles (amines, thiolates) even at room temperature.[1]

-

Risk:[1][3][5][6][7] Exothermic runaway leading to thermal decomposition.[1]

-

Control: Always add the nucleophile slowly to the fluorocarbon at low temperatures (0°C to -20°C).[1]

Engineering Controls for PFIB

Because thermal decomposition yields PFIB, standard fume hoods may be insufficient if a reactor failure occurs.[1]

-

Scrubbing: Vent lines must pass through an alkaline scrubber (NaOH/KOH).[1] Caustic solution rapidly hydrolyzes PFIB into non-toxic fluoride salts.[1]

-

Detection: Portable halide detectors are often insensitive to PFIB at low (ppb) levels.[1] Use paper-tape monitors specific to hydrides/fluorides if heating >200°C.[1]

Material Compatibility

-

Avoid: Sodium, Potassium, and active metals (Li, Mg, Al powder).[1] These induce defluorination and explosive decomposition.[1]

-

Preferred: Glass-lined steel or Hastelloy for reactors.[1]

References

-

National Institute of Standards and Technology (NIST). Perfluoro-2-methyl-2-pentene Properties and Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

-

Patocka, J. (2019).[1][3] Perfluoroisobutene: Poisonous Choking Gas.[1][3] Military Medical Science Letters.[1] (Discusses PFIB formation from fluoropolymer pyrolysis). [Link]

-

Xiao, F., et al. (2022).[1][4] Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances. Environmental Science & Technology.[1] (Mechanisms of C-C scission in PFAS). [Link][1]

-

Google Patents. Preparation method of perfluoro-2-methyl-2-pentene (CN108383681B).[1] (Details synthesis conditions and isomerization temperatures).

Sources

- 1. Perfluoro-2-methyl-2-pentene [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. mmsl.cz [mmsl.cz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. CN108383681B - Preparation method of perfluoro-2-methyl-2-pentene - Google Patents [patents.google.com]

Methodological & Application

Application Note: Vapor Degreasing & Precision Cleaning with Perfluoropent-2-ene

[1][2]

Executive Summary

This compound (

However, its physicochemical profile—specifically a boiling point of ~30°C (86°F) and low Kauri-Butanol (KB) value —requires a distinct operational protocol compared to traditional solvents like n-Propyl Bromide (nPB) or Trichloroethylene (TCE).[1] This guide details the "Co-Solvent" or "Azeotropic" approach necessary to utilize this compound effectively for degreasing, or the "Mono-Solvent" approach for particulate rinsing of temperature-sensitive substrates (e.g., bio-absorbable polymers, low-melt waxes).[1]

Physicochemical Basis & Mechanism[1]

To validate the protocol, one must understand the solvent's thermodynamic behavior.

| Property | Value | Implication for Protocol |

| Boiling Point | ~29°C – 30°C | Critical: Requires aggressive vapor containment (sub-zero freeboard chilling) to prevent massive evaporative loss.[1] |

| Surface Tension | ~15 dyn/cm | Advantage: Exceptional wetting. Penetrates blind holes and complex geometries (e.g., hypodermic needles) better than water (72 dyn/cm). |

| Density | ~1.60 g/mL | Advantage: High specific gravity aids in displacing soil and floating particulates away from the substrate. |

| KB Value | < 10 (Low) | Limitation: Poor solubility for heavy greases. Must be used with a solvating agent (co-solvent) for heavy degreasing. |

| Viscosity | ~0.4 cSt | Advantage: Low drag-out; parts dry almost instantly.[1] |

The Cleaning Mechanism

-

Solvency (If blended): When used with a trans-1,2-dichloroethylene (t-DCE) co-solvent, the t-DCE dissolves the organic soil.[1]

-

Displacement: The high-density this compound rinses the solvated oil and t-DCE off the part.[1]

-

Wetting: Low surface tension allows the fluid to enter micron-scale crevices, removing sub-micron particulates via momentum transfer (boiling turbulence).[1]

Equipment Configuration (Critical)

Due to the 30°C boiling point, standard open-top vapor degreasers configured for TCE (BP 87°C) will cause rapid solvent loss.[1]

Required Hardware Modifications:

-

Primary Condenser: Must be set to 5°C – 8°C .

-

Freeboard Chiller: MANDATORY . Must operate at -20°C to -29°C to create a dense cold air barrier (stratification) above the vapor zone.[1]

-

Freeboard Ratio: Minimum 1.2:1 (Distance from vapor line to top lip / Width of tank).

-

Seal Integrity: Automated covers are required. Manual lids are insufficient for preventing diffusive losses.

Validated Protocol: The Co-Solvent Process

For true "degreasing" (removal of oils/flux), this compound is best used as the Rinsing Agent in a co-solvent system.[1]

-

Sump A (Boil): Solvating Agent (e.g., hydrocarbon or modified alcohol) + Soil.

-

Sump B (Rinse): Pure this compound.[1]

Step-by-Step Workflow

Phase 1: Loading & Vapor Entry

-

Rack Design: Place parts in a wire mesh basket. Ensure parts are tilted to allow drainage from blind holes.

-

Entry Speed: Lower basket into the vapor zone at < 3 meters/minute .

-

Reasoning: Moving too fast creates a "piston effect," pushing the expensive vapor blanket out of the machine.

-

Phase 2: Solvating Immersion (Sump A)

-

Note: If using mono-solvent for particulate removal only, skip to Phase 3.[1]

-

Immerse: Lower parts into Sump A (Solvating Agent).

-

Dwell: 1–3 minutes. Ultrasonic agitation (40 kHz) is recommended here.

-

Action: The high-KB solvent dissolves the heavy oils and wax.

Phase 3: The Fluorinated Rinse (Sump B)

-

Transfer: Move basket to Sump B (Pure this compound).[1]

-

Immerse: Submerge parts in the boiling this compound (~30°C).

-

Dwell: 2 minutes.

Phase 4: Vapor Dwell & Drying

-

Raise: Lift basket to the Vapor Zone (just above the liquid).

-

Dwell: Hold until condensation stops (approx. 30–60 seconds).

-

Thermodynamics: The part temperature equilibrates with the vapor temperature (30°C). Since the liquid has low latent heat of vaporization, it flashes off instantly.

-

-

Superheat (Optional): If parts are complex, a "Superheat" cycle (using superheated vapor) ensures total dryness.

Phase 5: Removal

-

Exit Speed: Raise basket at < 1 meter/minute .

-

Check: Parts should be dry and at room temperature immediately.

Process Visualization

Diagram 1: Co-Solvent Vapor Degreasing Logic

This diagram illustrates the decision flow and mechanism for using this compound.[1]

Caption: Workflow selection for this compound based on soil load. Co-solvent is required for heavy organic soils.

Process Validation (Quality Assurance)

To ensure the protocol is effective, perform the following validation tests on the processed parts.

| Validation Method | Target Contaminant | Acceptance Criteria |

| Dyne Pen Test | Organic Residues | Surface energy > 40 dyn/cm (Liquid does not bead up).[1] |

| NVR (Non-Volatile Residue) | Gravimetric Analysis | < 1.0 mg/ft² (Standard for medical devices). |

| Particle Count | Particulates | ISO 16232 compliance (if applicable). |

Safety & Environmental Stewardship

-

Toxicity: this compound generally has a high Acceptable Exposure Limit (AEL), often > 200 ppm (8-hr TWA).[1] However, always consult the specific SDS from the supplier (e.g., SynQuest, Apollo Scientific).[1]

-

Thermal Decomposition: Do not expose to temperatures > 150°C or open flames. Fluorinated compounds can decompose into Hydrogen Fluoride (HF) and Perfluoroisobutylene (PFIB), which are highly toxic.[1]

-

Recycling: The solvent can be distilled and reused. Due to its high value, a closed-loop recycling system on the degreaser is economically essential.[1]

References

-

Chemours. (n.d.). Opteon™ SF10 Technical Information. (Note: While SF10 is a commercial HFO blend, it shares the perfluorinated backbone characteristics). Retrieved from [Link][1][4]

-

U.S. EPA. (2023). Significant New Alternatives Policy (SNAP) Program. Substitutes for Precision Cleaning.[2] Retrieved from [Link][1]

-

ASTM International. (2017). ASTM D4080 - Standard Specification for Trichloroethylene, Technical Grade (Used as baseline for comparison).[1] Retrieved from [Link]

-

MicroCare. (2017). Vapor Degreasing: A Cleaning Method to Support Process Validation. Retrieved from [Link][1]

Disclaimer: This protocol is for informational purposes. Users must verify material compatibility and safety data sheets (SDS) specific to their solvent supplier before implementation.

Sources

- 1. List of gases - Wikipedia [en.wikipedia.org]

- 2. cleanersolutions.org [cleanersolutions.org]

- 3. tmcindustries.com [tmcindustries.com]

- 4. opteon.com [opteon.com]

- 5. chilleruptime.com [chilleruptime.com]

- 6. Opteon SF10 Vertrel Specialty Fluid Chemours Malaysia, Selangor, Kuala Lumpur (KL), Shah Alam Supplier, Suppliers, Supply, Supplies | IWATANI MALAYSIA SDN BHD [westechchemicals.com.my]

- 7. envirotechint.com [envirotechint.com]

- 8. opteon.com [opteon.com]

Application Note: Synthesis of Perfluorinated Ketones via Perfluoropent-2-ene Intermediate

Introduction & Mechanistic Overview

Perfluorinated ketones (PFKs) are highly valued in industrial and pharmaceutical applications, serving as low-global-warming-potential (GWP) dielectric fluids, advanced fire suppression agents, and critical intermediates for fluorinated agrochemicals. The synthesis of PFKs from internal perfluoroolefins, specifically perfluoropent-2-ene , represents a highly efficient, two-step synthetic pathway: nucleophilic epoxidation followed by Lewis acid-catalyzed isomerization.

Causality in Nucleophilic Epoxidation

Unlike standard aliphatic alkenes, which are electron-rich and undergo electrophilic epoxidation, internal perfluoroolefins are profoundly electron-deficient due to the strong electron-withdrawing effect of the perfluoroalkyl groups. Consequently, epoxidation requires a nucleophilic approach ()[1].

When this compound is treated with sodium hypochlorite (NaOCl) in a polar aprotic solvent (e.g., acetonitrile) or with a phase-transfer catalyst under alkaline conditions, the hypochlorite anion (

Causality in Lewis Acid-Catalyzed Isomerization

The conversion of perfluoro-2,3-epoxypentane to its corresponding ketones (perfluoro-2-pentanone and perfluoro-3-pentanone) requires a highly tuned Lewis acid catalyst. Pure aluminum chloride (

To solve this, a mixed Aluminum Chlorofluoride (ACF) catalyst, specifically

Experimental Protocols

Note: All procedures involving perfluorinated compounds and Lewis acids must be conducted in a well-ventilated fume hood using rigorous anhydrous techniques where specified. These protocols are designed as self-validating systems; intermediate isolation and spectroscopic validation are built into the workflow.

Protocol A: Epoxidation of this compound

Objective: Synthesize perfluoro-2,3-epoxypentane from this compound.

-

Setup: Equip a 2-liter creased flask with a mechanical stirrer, thermocouple, addition funnel, and a dry-ice distillation head connected to a calcium sulfate drying tube.

-

Reagent Loading: Add 800 mL of aqueous sodium hypochlorite solution (10-13% active chlorine) and 15.0 g of tetrabutylammonium hydrogen sulfate (phase-transfer catalyst) to the flask.

-

Cooling: Cool the mixture to 0–5 °C using an ice-water bath.

-

Addition: Slowly add 60.0 g (0.24 mol) of chilled this compound dropwise via the addition funnel, maintaining the internal temperature below 10 °C to prevent volatilization.

-

Reaction: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 6 hours.

-

Isolation & Validation: Separate the lower fluorocarbon layer. Wash with distilled water, dry over anhydrous

, and fractionally distill to isolate perfluoro-2,3-epoxypentane. Validate the epoxide structure via

Protocol B: Preparation of Aluminum Chlorofluoride (ACF) Catalyst

Objective: Synthesize the

-

Setup: In a dry box, equip a round-bottom flask with a mechanical stirrer and a -80 °C condenser under a nitrogen atmosphere.

-

Reagent Loading: Add 500 g (3.75 mol) of high-purity

(99%). -

Fluorination: Slowly add 1750 mL (approx. 19 mol) of Trichlorofluoromethane (

) over 1.5 hours. Caution: The initial reaction is highly exothermic. Control the addition rate to keep the temperature below 65 °C. -

Degassing: Stir the suspension for an additional 3 hours, allowing the volatile

byproduct to escape through the condenser. -

Distillation: Replace the condenser with a stillhead. Distill off the

byproduct under reduced pressure (bp 38 °C at 200 mmHg). -

Drying & Validation: Remove residual volatiles by warming the solid to 30–35 °C at 0.05 mmHg. The resulting yellow-green solid is the active ACF catalyst. Elemental analysis should confirm the composition as

()[6].

Protocol C: Catalytic Isomerization to Perfluorinated Ketones

Objective: Isomerize perfluoro-2,3-epoxypentane to a mixture of perfluoro-2-pentanone and perfluoro-3-pentanone.

-

Setup: Inside a dry box, load 0.5 g of the ACF catalyst into a heavy-walled glass ampoule or a stainless steel autoclave.

-

Addition: Add 5.0 g of perfluoro-2,3-epoxypentane (85% purity, containing residual this compound).

-

Reaction: Seal the vessel and heat to 150 °C for 18 hours.

-

Analysis & Validation: Cool the vessel to room temperature. Analyze the reaction mixture via Gas Chromatography (GC) and

NMR spectroscopy to determine conversion and yield. The presence of the carbonyl carbon can be further confirmed via IR spectroscopy (~1802 cm⁻¹)[4].

Quantitative Data: Isomerization Yields

The isomerization of perfluoro-2,3-epoxypentane using the ACF catalyst yields a specific distribution of perfluorinated ketones. The quantitative results from Protocol C are summarized below:

| Component | Mass Fraction in Final Mixture (%) | Role / Status |

| Perfluoro-2-pentanone | 37% | Major Isomerization Product |

| Perfluoro-3-pentanone | 26% | Minor Isomerization Product |

| Perfluoro-2,3-epoxypentane | 22% | Unreacted Starting Material |

| This compound | 15% | Inert Impurity from Starting Material |

Reaction Metrics:

-

Epoxide Conversion: 74%

-

Combined Ketone Yield (based on consumed epoxide): >95% ()[6].

Synthetic Workflow & Mechanistic Pathway

Synthetic workflow for perfluorinated ketones via epoxidation and ACF-catalyzed isomerization.

References

-

Furin, G. G. (2001). "Internal perfluoroolefins in a synthesis of fluoroorganic compounds." Fluorine Notes, 1(14). Retrieved from [Link]

- Petrov, V. A., & Smart, B. E. (1995). "Process for the preparation of fluoroketones." U.S. Patent 5,457,238. U.S. Patent and Trademark Office.

Sources

- 1. notes.fluorine1.ru [notes.fluorine1.ru]

- 2. Volume # 5(12), September - October 2000 — "Internal perfluoroolefins in a synthesis of fluoroorganic compounds " [notes.fluorine1.ru]

- 3. US5457238A - Process for the preparation of fluoroketones - Google Patents [patents.google.com]

- 4. US5457238A - Process for the preparation of fluoroketones - Google Patents [patents.google.com]

- 5. CN1809324A - Method of using fluoroketone to extinguish fire, prevent fire and reduce or eliminate flammability of flammable working fluid - Google Patents [patents.google.com]

- 6. Поиск российских и иностранных патентов по номеру, фамилии и ключевым словам [i.moscow]

Application Note: Solvent Cleaning Efficiency of Perfluoropent-2-ene (PFP-2-E) for PCB Flux Removal

Document Control:

-

Version: 1.0

-

Scope: Precision Cleaning, Electronics Assembly, Contamination Control[1]

Executive Summary

The transition from ozone-depleting substances (ODS) and high-Global Warming Potential (GWP) hydrofluorocarbons (HFCs) has driven the electronics industry toward Hydrofluoroolefins (HFOs) and Perfluoroolefins (PFOs) . Perfluoropent-2-ene (PFP-2-E) represents a class of next-generation fluorinated solvents characterized by a carbon-carbon double bond.

This Application Note details the physicochemical properties, cleaning mechanism, and validated protocols for using PFP-2-E in Printed Circuit Board (PCB) flux removal. Crucially, this guide addresses the "Solvency Paradox": while PFP-2-E exhibits superior wetting capabilities due to low surface tension, its intrinsic Kauri-Butanol (KB) value is insufficient for dissolving polar flux residues (rosin/resin) in its neat form. Therefore, this protocol focuses on its application within azeotropic formulations (typically with trans-1,2-dichloroethylene or alcohols) or as a rinsing agent in co-solvent systems.[2]

Chemical Profile & Mechanism of Action

To optimize cleaning, one must understand the solvent's molecular behavior. PFP-2-E (

Comparative Physicochemical Properties

The following table contrasts PFP-2-E based azeotropes against legacy solvents. Note the surface tension and KB value trade-offs.[3][4]

| Property | PFP-2-E (Neat) | PFP-2-E Azeotrope* | n-Propyl Bromide (nPB) | DI Water |

| Primary Role | Rinsing / Carrier | Flux Solubilization | Legacy Cleaner | Aqueous Cleaning |

| Surface Tension (mN/m) | ~15.0 | ~16 - 18 | 24.0 | 72.0 |

| Kauri-Butanol (KB) Value | < 10 (Very Low) | > 90 (High) | 129 | N/A |

| Boiling Point (°C) | ~30 - 50** | 40 - 45 | 71 | 100 |

| Density (g/cm³) | ~1.60 | ~1.35 | 1.35 | 1.00 |

| Viscosity (cP) | 0.6 | 0.5 | 0.49 | 0.89 |

| GWP (100-yr) | < 10 | < 10 | Low | 0 |

*Azeotrope typically consists of PFP-2-E + trans-1,2-dichloroethylene (t-DCE) + Alcohol. **Boiling point varies by specific isomer blend.

The Cleaning Mechanism: Wetting vs. Solvency

Successful flux removal requires two distinct physical actions:

-

Wetting (Penetration): The solvent must penetrate the microscopic standoff heights (often < 50µm) of Ball Grid Arrays (BGAs) and Chip Scale Packages (CSPs). PFP-2-E excels here due to its extremely low surface tension (15 mN/m).

-

Solubilization: The solvent must dissolve the abietic acid (rosin) or synthetic resins. Neat PFP-2-E fails here (KB < 10).

The Solution: We utilize PFP-2-E as the carrier fluid in an azeotrope. The co-solvent (e.g., t-DCE) provides the chemical "muscle" (KB > 90) to dissolve the flux, while the PFP-2-E reduces the overall surface tension to drag that co-solvent under the component, and subsequently renders the mixture non-flammable.

Figure 1: Synergistic mechanism of PFP-2-E azeotropes. The fluorinated component enables access; the chlorinated/alcohol component enables cleaning.

Application Protocol: Vapor Degreasing

Warning: Do not use PFP-2-E in an open-top ultrasonic bath without vapor capture. The high volatility leads to rapid evaporative losses and economic inefficiency. A Two-Sump Vapor Degreaser is the required standard.

Equipment Requirements

-

Machine: Two-sump vapor degreaser (Boil Sump + Rinse Sump).

-

Ultrasonics: 40 kHz (standard) or 80-132 kHz (for sensitive wire bonds).

-

Freeboard Ratio: > 100% (to contain the heavy vapor).

-

Desiccant: Molecular sieve water separator (crucial for alcohol-containing azeotropes to prevent acidification).

Step-by-Step Workflow

Phase 1: Solubilization (Boil Sump)

-

Immersion: Lower the PCB basket into the Boil Sump (Liquid Phase).

-

Temperature: Maintain fluid at saturation boiling point (approx. 40°C - 45°C depending on blend).

-

Agitation: Activate ultrasonics for 3–5 minutes .

-

Scientific Note: The boiling action combined with ultrasonics creates cavitation bubbles. The low viscosity of PFP-2-E allows these bubbles to implode with high energy inside tight standoffs, mechanically dislodging particulates and dissolving flux.

-

Phase 2: Stabilization & Rinse (Rinse Sump)

-

Transfer: Move basket to the Rinse Sump (Clean Distillate).

-

Rinsing: Immerse for 2 minutes .

-

Critical Step: This sump contains pure solvent condensate. It dilutes the high-concentration flux-laden solvent carried over from the boil sump.

-

-

Cooling: The PCB cools slightly below the vapor temperature.

Phase 3: Vapor Drying (Vapor Zone)

-

Vapor Hold: Raise the basket into the Vapor Zone (above the sumps, below the cooling coils).

-

Condensation: Hold until condensation stops dripping from the PCB (approx. 1–2 minutes).

-

Extraction: Slowly withdraw the basket through the Freeboard Zone (Superheated zone) to prevent vapor drag-out.

Figure 2: Process flow for Two-Sump Vapor Degreasing using PFP-2-E solvents.

Validation Protocols

Trust but verify. A solvent process is not complete without objective cleanliness data.

Ionic Contamination Testing (ROSE Test)

-

Standard: IPC-TM-650, Method 2.3.25.

-

Limit: < 1.56 µg NaCl eq./cm² (J-STD-001 Class 3 requirement).

-

Expectation: PFP-2-E azeotropes typically achieve < 0.5 µg NaCl eq./cm² due to the non-polar nature of the rinse preventing ionic re-deposition.

Surface Insulation Resistance (SIR)[7]

-

Standard: IPC-TM-650, Method 2.6.3.7.

-

Protocol: Subject cleaned test coupons to 40°C / 90% RH for 168 hours under bias voltage.

-

Pass Criteria: Resistance must remain >

Ohms (typically > -

Why this matters: Ensures the solvent has not left conductive residues or "white residue" (polymerized rosin) that could cause dendritic growth.

Visual Inspection (High Magnification)

-

Equipment: 40x - 100x Stereomicroscope.

-

Target: Inspect fillets of QFNs and BGAs (using tilt).

-

Failure Mode: "White residue" indicates solvent saturation (boil sump too dirty) or improper solvent selection (insufficient KB value for the specific flux type).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| White Residue | Solvent saturation (Flux loading > 5%) | Replace Boil Sump fluid. |

| White Residue | Wrong Azeotrope | Switch to a higher alcohol/t-DCE blend (increase KB). |

| High Solvent Loss | Freeboard violation | Ensure extraction speed is < 3 meters/min. Check cooling coils. |

| Component Damage | Material Incompatibility | PFP-2-E is safe for most plastics, but high t-DCE blends can attack Polystyrene or Polycarbonate. Test compatibility. |

References

-

IPC (Association Connecting Electronics Industries).IPC-TM-650 Test Methods Manual. Method 2.3.25 (Ionic Cleanliness) and Method 2.6.3.7 (SIR).

-

Source: [Link]

-

-

Kanegsberg, B., & Kanegsberg, E. (2011). Handbook for Critical Cleaning: Cleaning Agents and Systems. CRC Press.[7] (Definitive text on KB values and wetting indices).

-

American Society for Testing and Materials (ASTM). ASTM D1133 - Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents.[7]

-

Source: [Link]

-

-

U.S. EPA. Significant New Alternatives Policy (SNAP) Program.[9] (Lists acceptable substitutes for ODS, including HFOs and HFEs).

-

Source: [Link]

-

-

Chemours.Opteon™ SF79 Technical Data Sheet. (Representative data for fluorinated fluid azeotropes used in electronics).

-

Source: [Link]

-

Sources

- 1. Cost-Efficient PCB Cleaning: Sustainable & Economical - ZESTRON [zestron.com]

- 2. solvents.net.au [solvents.net.au]

- 3. circuitinsight.com [circuitinsight.com]

- 4. absolutesci.com [absolutesci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kauri-butanol value - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. microcare.com [microcare.com]

Application Note: Perfluoropent-2-ene as a Next-Generation Carrier Solvent for Fluorocarbon Lubricants

Introduction & Mechanistic Principles

Fluorocarbon lubricants, such as perfluoropolyethers (PFPE) and polytetrafluoroethylene (PTFE), are indispensable in aerospace engineering, medical device manufacturing, and semiconductor cleanrooms due to their extreme chemical inertness, low outgassing, and wide operating temperature ranges. However, applying these highly viscous or solid lubricants as uniform, sub-micron boundary layers requires a highly specialized carrier solvent.

Historically, chlorofluorocarbons (CFCs) and saturated perfluorocarbons (PFCs) were the industry standard. Due to their severe Ozone Depletion Potential (ODP) and exceptionally high Global Warming Potential (GWP), these legacy solvents are being universally phased out. Perfluoropent-2-ene (

The Physics of Solvency

The principle of "like dissolves like" strictly governs the solubility of PFPEs. Standard aliphatic hydrocarbons and alcohols lack the dispersion forces required to overcome the cohesive energy of highly fluorinated polymers. This compound provides an exact Hildebrand solubility parameter match to PFPEs, allowing for rapid, homogeneous solvation at ambient temperatures without the need for aggressive agitation or heating.

The Chemistry of Environmental Compliance

The defining mechanistic advantage of this compound lies in its molecular structure. Unlike legacy saturated PFCs, which have atmospheric lifetimes spanning millennia, this compound contains an internal carbon-carbon double bond (

Diagram 1: Tropospheric OH-radical degradation pathway of the this compound double bond.

Quantitative Solvent Comparison

To justify the transition to this compound, we must evaluate its physical and environmental metrics against legacy carrier solvents. The boiling point of pure this compound (~29 °C) allows for rapid flash-off, while its methoxy-derivatives offer a higher boiling point (~74 °C) for processes requiring longer open times, as noted in [3].

| Solvent Classification | Chemical Example | Boiling Point (°C) | GWP (100-yr) | ODP | PFPE Solvency |

| Legacy CFC | CFC-113 | 47.6 | 6,130 | 0.8 | Excellent |

| Legacy PFC | PFC-5060 | 56.0 | >9,000 | 0 | Excellent |

| Next-Gen PFO | This compound | 29.0 | < 10 | 0 | Excellent |

| Next-Gen HFE | Methoxy-perfluoropent-2-ene | 74.0 | < 5 | 0 | Excellent |

Experimental Protocols

The following self-validating protocols are designed to formulate a PFPE dispersion and apply it via precision dip-coating.

Protocol A: Formulation of 2 wt% PFPE Lubricant Solution

Causality: Accurate gravimetric formulation is non-negotiable. Variations in solute concentration directly alter the fluid's kinematic viscosity, which subsequently dictates the final boundary film thickness.

-

Preparation: Place a pre-cleaned, dry 250 mL borosilicate glass Erlenmeyer flask on an analytical balance (accuracy

mg) and tare the scale. -

Lubricant Addition: Add exactly 2.000 g of the target PFPE lubricant (e.g., Krytox™ 157 FS) to the flask.

-

Solvent Addition: Add 98.000 g of this compound carrier solvent.

-

Sealing: Immediately seal the flask with a PTFE-lined cap. Note: Because pure this compound boils at 29 °C, leaving the vessel unsealed will result in rapid solvent flash-off, artificially inflating the wt% of the lubricant.

-

Homogenization: Sonicate the sealed mixture in a water bath at 20 °C for 15 minutes.

-

Self-Validation (Optical Check): Shine a 532 nm laser pointer through the solution. The absence of the Tyndall effect (light scattering) confirms that the PFPE is fully solvated at the molecular level, rather than suspended as micelles.

Protocol B: Precision Dip-Coating and Solvent Flash-Off

Causality: The withdrawal rate directly controls the wet film thickness via the Landau-Levich-Derjaguin regime (

-

Mounting: Secure the target substrate (e.g., a stainless steel micro-bearing) onto a programmable motorized dip-coater.

-

Immersion: Submerge the substrate into the 2 wt% PFPE solution at a controlled descent rate of 10 mm/min. This slow rate prevents the entrapment of micro-bubbles within complex geometries.

-

Wetting: Hold the substrate in the solution for 30 seconds to ensure complete surface wetting and displacement of any adsorbed atmospheric moisture.

-

Withdrawal: Withdraw the substrate at a strict, constant rate of 5 mm/min.

-

Flash-Off: Allow the substrate to rest in a ventilated fume hood at ambient temperature (22 °C) for 5 minutes. The high vapor pressure of this compound ensures rapid evaporation.

Protocol C: Gravimetric Validation of Lubricant Film

Causality: In high-vacuum applications (e.g., aerospace components), trapped carrier solvent will outgas, potentially contaminating adjacent optics or sensors. This protocol ensures 100% solvent evaporation.

-

Initial Mass: Weigh the bare, cleaned substrate prior to coating (

). -

Wet Mass: Weigh the substrate immediately after the 5-minute ambient flash-off period (

). -

Vacuum Desiccation: Place the substrate in a vacuum desiccator at 25 °C and 50 mbar for 30 minutes to force the volatilization of any solvent trapped in micro-pores.

-

Dry Mass: Re-weigh the substrate (

). -

Validation Check: Calculate the mass difference:

. If

Diagram 2: Dip-coating workflow and gravimetric validation for uniform PFPE monolayer deposition.

References

-

European Chemicals Agency (ECHA). (2023). ANNEX XV RESTRICTION REPORT – Per- and polyfluoroalkyl substances (PFASs). Retrieved from[Link]

-

European Patent Office. (2018). Nitrogen Containing Hydrofluoroethers and Methods of Making Same (EP 3024810 B1). Retrieved from[Link]

- Google Patents. (2021). Uses of fluorinated epoxides and novel mixtures thereof (US20210139441A1).

Application Note: Precision Drying of Optical Components with Perfluoropent-2-ene

[1]

Executive Summary

This guide details the methodology for drying high-precision optical components (lenses, mirrors, prisms, and laser optics) using Perfluoropent-2-ene (C₅F₁₀).[1] As optical specifications tighten towards sub-angstrom surface roughness and high laser-induced damage thresholds (LIDT), traditional drying methods (air knives, thermal ovens, or pure IPA wipes) often fail due to water spotting, thermal stress, or organic residue.[1]

This compound , a perfluoroolefin (PFO), represents a next-generation solvent class.[1] Unlike legacy PFCs (Perfluorocarbons) or CFCs, the presence of a double bond in the carbon backbone renders it atmospherically unstable (low Global Warming Potential) while maintaining the exceptional inertness, high density, and low surface tension required for critical cleaning.[1]

Key Technical Advantages[1][2][3][4][5][6]

-

Zero Residue: Non-volatile residue (NVR) < 1 ppm.[1]

-

Low Surface Tension: ~15 dyn/cm (vs. 72 for water), enabling penetration into blind holes and complex geometries.[1]

-

High Density: ~1.6 g/mL, providing kinetic displacement force to strip water/alcohol layers.[1]

-

Thermodynamic Safety: Non-flammable and low boiling point prevents thermal shock to sensitive coatings.[1]

Mechanism of Action: The Co-Solvent Displacement Workflow

This compound is hydrophobic and does not dissolve water directly.[1] Therefore, a Co-Solvent (Solvent Displacement) approach is required.[1] This process relies on a miscibility bridge:

-

Water Removal: An alcohol (Isopropyl Alcohol or Acetone) displaces the water.[1]

-

Alcohol Removal: this compound displaces and dissolves the alcohol.[1]

-

Flash Drying: The this compound evaporates instantly and cleanly in the vapor phase.[1]

Logical Pathway

Figure 1: The thermodynamic cascade of the co-solvent drying process.[1]

Material Compatibility & Safety